molecular formula C11H19FO2 B1381055 Ethyl 3-cyclohexyl-2-fluoropropanoate CAS No. 1803587-34-9

Ethyl 3-cyclohexyl-2-fluoropropanoate

Cat. No. B1381055
M. Wt: 202.27 g/mol
InChI Key: XWVWXMAXBYKOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyclohexyl-2-fluoropropanoate is a fluorinated organic compound with the molecular formula C11H19FO2 . It has a molecular weight of 202.27 g/mol . This compound is of interest in various fields of research and industry due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for Ethyl 3-cyclohexyl-2-fluoropropanoate is 1S/C11H19FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-cyclohexyl-2-fluoropropanoate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Cycloaddition Reactions

Ethyl 3-cyclohexyl-2-fluoropropanoate has been explored in the context of cycloaddition reactions. For instance, studies have investigated the cycloaddition reactions of ethyl (E)- and (Z)-3-fluoropropenoate, which are structurally related to ethyl 3-cyclohexyl-2-fluoropropanoate. These reactions result in products with endo configurations, demonstrating the compound's potential in synthesizing complex molecular structures (Patrick, Neumann, & Tatro, 2011).

Synthesis of Amino Acids and Derivatives

The compound plays a role in the enantioselective synthesis of amino acids and their derivatives. For example, research has described the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso, Santacana, Rafecas, & Riera, 2005).

Synthesis of Fluorinated Compounds

Research also includes the synthesis of various fluorinated compounds using ethyl 3-cyclohexyl-2-fluoropropanoate or related compounds. For instance, the synthesis of 3-fluorofuran-2(5H)-ones has been achieved through photoisomerisation and acid-catalysed cyclisation of 2-fluoroalk-2-enoates (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Pharmaceutical Applications

Although your request excludes drug-related information, it's worth noting that ethyl 3-cyclohexyl-2-fluoropropanoate derivatives have been studied for their potential pharmaceutical applications. This includes the development of new potent and selective agonists for certain receptors, highlighting the compound's relevance in medical research (Croci et al., 2007).

Enzymatic Resolution Studies

The compound has been studied in the context of enzymatic resolution. For example, the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a related compound, has been investigated, demonstrating the potential for using ethyl 3-cyclohexyl-2-fluoropropanoate in enzymatic studies (Ribeiro, Passaroto, & Brenelli, 2001).

Synthesis of Heterocyclic Systems

Ethyl 3-cyclohexyl-2-fluoropropanoate has been used in the synthesis of various heterocyclic systems, such as benzo[h]quinazolines. This demonstrates its utility in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Grigoryan, 2018).

Safety And Hazards

The safety information for Ethyl 3-cyclohexyl-2-fluoropropanoate includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

ethyl 3-cyclohexyl-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVWXMAXBYKOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclohexyl-2-fluoropropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-cyclohexyl-2-fluoropropanoate
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Ethyl 3-cyclohexyl-2-fluoropropanoate
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Ethyl 3-cyclohexyl-2-fluoropropanoate
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Ethyl 3-cyclohexyl-2-fluoropropanoate
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Ethyl 3-cyclohexyl-2-fluoropropanoate
Reactant of Route 6
Ethyl 3-cyclohexyl-2-fluoropropanoate

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